RU-521
概要
説明
RU.521は、環状GMP-AMPシンターゼ(cGAS)の低分子阻害剤です。cGASは、細胞質の二本鎖DNA(dsDNA)を検出することにより、自然免疫応答において重要な役割を果たす酵素です。 cGASの活性化は、環状GMP-AMP(cGAMP)の産生につながり、その後、インターフェロン遺伝子の刺激因子(STING)経路を活性化して、I型インターフェロンおよびその他の炎症性サイトカインの産生をもたらします 。 RU.521は、cGASの強力な阻害剤として同定されており、免疫応答の研究や、自己免疫疾患の潜在的な治療用途において貴重なツールとなっています .
科学的研究の応用
RU.521 has a wide range of scientific research applications, particularly in the fields of immunology, neurology, and inflammatory diseases. It has been used to study the role of cGAS in detecting cytosolic dsDNA and the subsequent activation of the STING pathway . In models of autoimmune diseases, such as Aicardi-Goutières syndrome, RU.521 has been shown to reduce the production of type I interferons and other pro-inflammatory cytokines . Additionally, RU.521 has been used to investigate the effects of cGAS inhibition on neuroinflammation and brain injury following subarachnoid hemorrhage . The compound has also been explored for its potential therapeutic applications in treating inflammatory bowel disease and other conditions characterized by excessive immune activation .
作用機序
RU.521は、細胞質dsDNAの主要なセンサーであるcGASを選択的に阻害することによって、その効果を発揮します 。 dsDNAに結合すると、cGASは、アデノシン三リン酸(ATP)とグアノシン三リン酸(GTP)からcGAMPを合成します 。 cGAMPは次にSTINGに結合して、TANK結合キナーゼ1(TBK1)とインターフェロン調節因子3(IRF3)の活性化につながり、最終的にI型インターフェロンとその他の炎症性サイトカインの産生をもたらします 。 RU.521は、cGAS/dsDNA複合体に結合することによってこの経路を阻害し、cGAMPの合成とそれに続くSTING経路の活性化を防ぎます .
生化学分析
Biochemical Properties
RU-521 plays a crucial role in biochemical reactions by selectively inhibiting cyclic GMP-AMP synthase (cGAS). cGAS is an enzyme responsible for detecting cytosolic double-stranded DNA (dsDNA) and synthesizing cyclic GMP-AMP (cGAMP), which subsequently activates the stimulator of interferon genes (STING) pathway. This compound binds to the cGAS/dsDNA complex with high affinity (Kd = 36.2 nM) and suppresses cGAS-mediated signaling with an IC50 of 0.7 μM . This inhibition reduces the production of interferon and other pro-inflammatory cytokines, making this compound a valuable tool for studying immune responses and potential therapeutic interventions .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In macrophages from a mouse model of Aicardi-Goutières syndrome, this compound reduces the constitutive expression of interferon . Additionally, this compound mitigates subarachnoid hemorrhage-induced brain injury by regulating microglial polarization and neuroinflammation through the cGAS/STING/NF-κB pathway . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting cGAS activity and reducing the production of cGAMP .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of cGAS. By binding to the cGAS/dsDNA complex, this compound prevents the synthesis of cGAMP, a second messenger that activates the STING pathway . This inhibition leads to a decrease in the production of type I interferons and pro-inflammatory cytokines, thereby modulating immune responses . This compound’s ability to inhibit cGAS-mediated signaling makes it a valuable tool for studying DNA-induced innate immune responses and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and efficacy over time. Studies have shown that this compound can reduce apoptosis and neuroinflammation in vitro and in vivo . The compound’s effects on cellular function, including its ability to regulate microglial polarization and reduce neuroinflammation, have been observed over extended periods .
Dosage Effects in Animal Models
This compound’s effects vary with different dosages in animal models. In a study on subarachnoid hemorrhage-induced brain injury, this compound was administered at a dose of 5 mg/kg via intraperitoneal injection, resulting in significant improvements in neurological outcomes and reductions in neuroinflammation . Higher doses of this compound have been associated with increased efficacy, but potential toxic or adverse effects at very high doses have not been extensively studied .
Metabolic Pathways
This compound is involved in metabolic pathways related to the cGAS-STING signaling axis. By inhibiting cGAS, this compound reduces the synthesis of cGAMP and subsequently modulates the downstream activation of STING and TBK1, leading to decreased production of type I interferons and pro-inflammatory cytokines . This modulation of metabolic pathways highlights this compound’s potential as a therapeutic agent for conditions involving dysregulated immune responses .
Transport and Distribution
This compound’s transport and distribution within cells and tissues are influenced by its interactions with cGAS. The compound’s ability to inhibit cGAS activity suggests that it may be localized primarily in the cytoplasm, where cGAS is found .
Subcellular Localization
This compound’s subcellular localization is closely tied to its target, cGAS. As cGAS is primarily localized in the cytoplasm, this compound is expected to exert its effects within this compartment . The compound’s ability to inhibit cGAS-mediated signaling and reduce the production of pro-inflammatory cytokines underscores its potential as a therapeutic agent for modulating immune responses at the subcellular level .
準備方法
RU.521は、10万種類以上の化合物のハイスループットスクリーニングによって同定され、構造的および動的解析によってさらに最適化されました 。 この化合物は、3-(1-(6,7-ジクロロ-1H-ベンゾ[d]イミダゾール-2-イル)-5-ヒドロキシ-3-メチル-1H-ピラゾール-4-イル)イソベンゾフラン-1(3H)-オンを、適切な試薬と制御された条件下で組み合わせることで合成されます 。 調製には、RU.521を2mgを1mlのジメチルスルホキシド(DMSO)に溶解して、2mg/ml(4.82mM)の原液を作製します 。 この溶液は、滅菌エンドトキシンフリー水または水性緩衝液を使用して、さまざまな用途に合わせてさらに希釈することができます .
化学反応解析
RU.521は、主にcGASとの阻害反応を起こします。 cGAS/dsDNA複合体に結合し、解離定数(Kd)は36.2nMです 。 この化合物は、700nMの阻害濃度(IC50)でcGAS媒介シグナル伝達を阻害します 。RU.521は、通常の条件下では、有意な酸化、還元、または置換反応を起こしません。 cGASとの相互作用によって生成される主な生成物は、cGAMP産生の阻害であり、STING経路の活性化の低下とI型インターフェロン産生の減少につながります .
科学研究への応用
RU.521は、特に免疫学、神経学、および炎症性疾患の分野において、幅広い科学研究への応用があります。 この化合物は、細胞質dsDNAを検出する際のcGASの役割と、それに続くSTING経路の活性化を研究するために使用されてきました 。 Aicardi-Goutières症候群などの自己免疫疾患モデルにおいて、RU.521は、I型インターフェロンおよびその他の炎症性サイトカインの産生を減少させることが示されています 。 さらに、RU.521は、くも膜下出血後の神経炎症および脳損傷に対するcGAS阻害の影響を調査するために使用されてきました 。 この化合物は、炎症性腸疾患や、過剰な免疫活性化を特徴とするその他の病状の治療における潜在的な治療用途についても検討されています .
化学反応の分析
RU.521 primarily undergoes inhibition reactions with cGAS. It binds to the cGAS/dsDNA complex with a dissociation constant (Kd) of 36.2 nM . The compound inhibits cGAS-mediated signaling with an inhibitory concentration (IC50) of 700 nM . RU.521 does not undergo significant oxidation, reduction, or substitution reactions under normal conditions. The major product formed from its interaction with cGAS is the inhibition of cGAMP production, leading to reduced activation of the STING pathway and decreased production of type I interferons .
類似化合物との比較
RU.521は、潜在的な治療用途について同定および研究されてきた、いくつかのcGAS阻害剤の1つです。 他の類似化合物には、化合物3があり、RU.521よりも優れた阻害活性と経路選択性を示すことが示されています 。 化合物3は、cGASタンパク質に共有結合し、炎症性腸疾患のマウスモデルにおいて有望な治療効果を示しています 。 別の類似化合物には、ハイスループットスクリーニングによって同定された低分子阻害剤があり、ヒトとマウスの両方のcGASを標的としています 。 RU.521は、ヒトcGASと比較してマウスcGASの強力な阻害においてユニークであり、マウスモデルにおける免疫応答の研究に貴重なツールとなっています .
類似化合物
- 化合物3
- ハイスループットスクリーニングによって同定された低分子阻害剤
RU.521は、マウスcGASの阻害における特異性と効力が際立っており、自己免疫疾患や過剰な免疫活性化を含むその他の病状の研究において貴重な化合物となっています .
特性
IUPAC Name |
2-(4,5-dichloro-1H-benzimidazol-2-yl)-5-methyl-4-(3-oxo-1H-2-benzofuran-1-yl)-1H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N4O3/c1-8-13(16-9-4-2-3-5-10(9)18(27)28-16)17(26)25(24-8)19-22-12-7-6-11(20)14(21)15(12)23-19/h2-7,16,24H,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWZUQAOMURCLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=C(N2)C=CC(=C3Cl)Cl)C4C5=CC=CC=C5C(=O)O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does RU.521 interact with cGAS to inhibit its activity?
A1: While the precise mechanism of inhibition by RU.521 remains to be fully elucidated, research suggests that it likely binds to the catalytic domain of cGAS. Structural studies have shown that RU.521 can occupy a significant portion of the cGAS active site, potentially interfering with the binding of its substrate, ATP, and/or preventing the formation of the cGAMP product. []
Q2: What are the downstream effects of cGAS inhibition by RU.521?
A2: By inhibiting cGAS, RU.521 effectively disrupts the cGAS-STING pathway, leading to a decrease in the production of type I interferons and other pro-inflammatory cytokines. This has been observed in both in vitro and in vivo studies using various disease models. [, , , , , , , ]
Q3: What is the molecular formula and weight of RU.521?
A3: The molecular formula of RU.521 is C19H11Cl2N5O3, and its molecular weight is 428.23 g/mol.
Q4: Is there any information available regarding the material compatibility, stability, or catalytic properties of RU.521?
A4: The provided research articles primarily focus on RU.521's biological activity as a cGAS inhibitor. Information regarding its material compatibility, stability under various conditions, or any potential catalytic properties is not discussed in these studies.
Q5: Have there been any computational studies investigating the interaction of RU.521 with cGAS?
A5: Yes, computational studies have been conducted to model the interaction between RU.521 and the human cGAS catalytic domain. These studies have provided insights into the potential binding mode of RU.521 within the cGAS active site, supporting the hypothesis that it acts as a competitive inhibitor. []
Q6: Are there any structure-activity relationship (SAR) studies exploring modifications to the RU.521 scaffold?
A6: The provided research articles primarily focus on the biological activity of RU.521 itself and do not delve into detailed SAR studies exploring structural modifications and their impact on activity, potency, or selectivity.
Q7: Is there any information about SHE (Safety, Health, and Environment) regulations regarding RU.521?
A7: The provided research articles primarily focus on the scientific aspects of RU.521 and do not discuss SHE regulations related to its handling, use, or disposal.
Q8: What is known about the pharmacokinetic and pharmacodynamic properties of RU.521?
A8: The research articles primarily focus on the in vitro and in vivo applications of RU.521. While some studies demonstrate its efficacy in various disease models, they do not provide detailed information on its absorption, distribution, metabolism, excretion (ADME) profiles, or specific in vivo activity and efficacy parameters.
Q9: What in vitro and in vivo models have been used to study the efficacy of RU.521?
A9: RU.521 has been investigated in a variety of in vitro and in vivo models. These include:
- Cell-based assays: Primary macrophages from autoimmune mice, human bronchi epithelial cells (HBECs) treated with Aspergillus fumigatus. [, ]
- Animal models: Mouse models of colitis, [, ] amyotrophic lateral sclerosis (ALS), [] postoperative cognitive dysfunction (POCD), [] ischemia/reperfusion injury, [, ] ulcerative colitis, [] rheumatoid arthritis, [, ] sepsis-induced acute kidney injury, [] cerebral ischemia-reperfusion injury. []
Q10: Is there any evidence of resistance developing to RU.521?
A10: The development of resistance to RU.521 is not discussed in the provided research articles. As with any targeted therapy, the emergence of resistance is a possibility that would require further investigation.
Q11: What is known about the toxicity and safety profile of RU.521?
A11: While some studies demonstrate the therapeutic potential of RU.521 in various disease models, they do not provide detailed information on its potential toxicity, adverse effects, or long-term safety profile. Further research is needed to fully assess its safety for potential clinical applications.
Q12: What strategies have been explored to improve the delivery of RU.521 to specific targets or tissues?
A12: One study explored the use of programmable nanomicelles loaded with RU.521 (STING-inhibiting micelles, SIMs). These SIMs were designed to selectively target inflamed tissues in a mouse model of colitis, demonstrating enhanced efficacy and reduced potential off-target effects. [] Another study investigated a nanomedicine-in-hydrogel (NiH) system for co-delivery of RU.521 and cfDNA-scavenging cationic nanoparticles to lymph nodes in a rheumatoid arthritis model, showing promising results in systemic immunosuppression. []
Q13: Are there any identified biomarkers to predict RU.521 efficacy or monitor treatment response?
A13: The research primarily focuses on the therapeutic potential and mechanism of action of RU.521, without delving into specific biomarkers to predict its efficacy or monitor treatment response. Further research is needed to identify reliable biomarkers for personalized treatment approaches.
Q14: What analytical methods are commonly used to characterize and quantify RU.521?
A14: The specific analytical methods employed to characterize and quantify RU.521 are not detailed in the provided research articles. Standard analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to characterize and quantify small molecules like RU.521 in biological samples.
Q15: Is there any information available regarding the environmental impact, degradation, dissolution, or solubility of RU.521?
A15: The provided research articles primarily focus on the biological activity of RU.521. Information regarding its environmental impact, degradation pathways, dissolution rate, or solubility in various media is not discussed in these studies.
Q16: Are there any details on the analytical method validation for RU.521 analysis?
A16: The specific details regarding analytical method validation for RU.521, including accuracy, precision, and specificity, are not elaborated upon in the provided research articles.
Q17: Is there any information available regarding the quality control and assurance measures for RU.521?
A17: The research articles primarily focus on the scientific aspects of RU.521 and do not discuss specific quality control and assurance measures implemented during its development, manufacturing, or distribution.
Q18: What is known about the immunogenicity of RU.521 and potential immune responses?
A18: The research articles primarily focus on RU.521's impact on the innate immune response through cGAS inhibition and do not provide specific information regarding its own potential to elicit an immune response (immunogenicity).
Q19: Does RU.521 interact with drug transporters or metabolizing enzymes?
A19: The research articles do not provide specific information about RU.521's interactions with drug transporters or its potential to induce or inhibit drug-metabolizing enzymes.
Q20: What is known about the biocompatibility and biodegradability of RU.521?
A20: The provided research articles primarily focus on RU.521's role as a cGAS inhibitor and do not delve into its biocompatibility or biodegradability.
Q21: Are there any established methods for recycling or managing RU.521 waste?
A21: The provided research articles primarily focus on the biological activity of RU.521 and do not discuss specific methods for recycling or managing waste generated during its synthesis, use, or disposal.
Q22: What research infrastructure and resources are important for advancing research on RU.521 and similar compounds?
A22: Advancing research on RU.521 and related cGAS inhibitors requires access to:
Q23: What are some historical milestones in the development and understanding of RU.521 as a cGAS inhibitor?
A23: Key milestones include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。